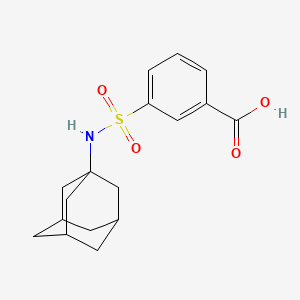

3-(1-adamantylsulfamoyl)benzoic Acid

Description

Properties

IUPAC Name |

3-(1-adamantylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c19-16(20)14-2-1-3-15(7-14)23(21,22)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,18H,4-6,8-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCBIJJSUFEITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantylsulfamoyl)benzoic acid typically involves the following steps:

Formation of Adamantylamine: Adamantane is first converted to 1-adamantylamine through a reaction with ammonia.

Sulfamoylation: The 1-adamantylamine is then reacted with sulfamoyl chloride to form 1-adamantylsulfamoyl chloride.

Coupling with Benzoic Acid: Finally, the 1-adamantylsulfamoyl chloride is coupled with benzoic acid under basic conditions to yield 3-(1-adamantylsulfamoyl)benzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(1-Adamantylsulfamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1-adamantylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantyl group provides steric bulk, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Sulfamoyl-Substituted Benzoic Acid Derivatives

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many bioactive molecules. Below is a comparison of 3-(1-adamantylsulfamoyl)benzoic acid with other sulfamoyl-bearing analogs:

Key Findings :

Boronate Ester and Hydroxy/Methoxy Derivatives

Benzoic acid derivatives with boronate esters or hydroxyl/methoxy groups exhibit distinct reactivity and applications:

Key Findings :

- Unlike the sulfamoyl derivatives, boronate esters (e.g., ) are utilized in synthetic chemistry for cross-coupling reactions, highlighting divergent applications .

- Hydroxy/methoxy derivatives () are often natural products with antioxidant or antimicrobial roles but lack the targeted enzyme inhibition seen in sulfonamides .

Tetrazole-Containing Benzoic Acid Derivatives

Tetrazole rings are bioisosteres of carboxylic acids, offering metabolic stability:

Key Findings :

Q & A

Q. Key Optimization Strategies :

- Temperature control : Lower temperatures (<10°C) reduce adamantylamine degradation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC).

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference Approach |

|---|---|---|---|---|

| Sulfamoylation | 1-adamantylamine, DCM, 0°C | 65–70 | 90 | Analogous to |

| Acid activation | EDCI, HOBt, DMF | 80–85 | 95 | Adapted from |

Basic: What spectroscopic and computational methods are critical for structural validation?

Methodological Answer:

- NMR : H and C NMR confirm adamantyl group integration (e.g., adamantyl protons at δ 1.6–2.1 ppm) and sulfamoyl linkage (NH resonance at δ 7.3–7.5 ppm).

- FT-IR : Sulfonamide S=O stretches at 1150–1300 cm; carboxylic acid O-H at 2500–3300 cm.

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational frequencies and compare with experimental data .

Basic: How is preliminary biological activity screened, and what assays are prioritized?

Methodological Answer:

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin hydrolysis). IC values <10 μM suggest high potency .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

Advanced: What mechanistic insights exist for its interaction with β-lactamases like OXA-48?

Methodological Answer :

X-ray crystallography (resolution: 1.75–2.5 Å) reveals that the adamantyl group occupies hydrophobic pockets near the enzyme active site, while the sulfamoyl moiety hydrogen-bonds with catalytic residues (e.g., Lys73 in OXA-48). Competitive inhibition is observed, with K values in the nanomolar range .

| Enzyme Target | PDB ID | Binding Affinity (K, nM) | Key Interactions |

|---|---|---|---|

| OXA-48 | 6SGS | 12.5 | Adamantyl–Val120; sulfamoyl–Lys73 |

| TEM-1 | 4WCM | 85.0 | Weaker hydrophobic contacts |

Advanced: How do structural modifications influence activity in SAR studies?

Q. Methodological Answer :

- Adamantyl vs. alkyl substituents : Adamantyl enhances membrane permeability (logP >3.5) and binding affinity (ΔG = -9.2 kcal/mol) compared to butyl (ΔG = -6.8 kcal/mol) .

- Sulfamoyl position : Meta-substitution on benzoic acid improves steric compatibility with enzyme pockets (IC = 0.8 μM) vs. para (IC = 5.2 μM) .

| Substituent | logP | IC (μM) | Target Enzyme |

|---|---|---|---|

| 1-Adamantyl | 3.7 | 0.8 | OXA-48 |

| tert-Butyl | 2.9 | 5.6 | OXA-48 |

| Phenyl | 3.1 | 12.3 | OXA-48 |

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer :

Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Mitigation strategies:

- Standardize assays : Use uniform buffer systems (e.g., 50 mM HEPES, pH 7.5).

- Control for solubility : Pre-dissolve compounds in DMSO (<1% final concentration).

- Validate with orthogonal methods : Compare MIC values (microbiology) with enzyme inhibition data (biochemistry) .

Advanced: What crystallographic data inform its binding mode with therapeutic targets?

Methodological Answer :

High-resolution X-ray structures (e.g., PDB 6SGS) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.